Cas no 1806778-34-6 (Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate)

Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate
- Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate
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- インチ: 1S/C8H7F2NO3/c1-14-8(13)6-5(7(9)10)2-4(12)3-11-6/h2-3,7,12H,1H3
- InChIKey: MZZKMSOTMUQPSR-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CN=C1C(=O)OC)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 59.4
Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024003862-500mg |
Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate |
1806778-34-6 | 97% | 500mg |
$1,048.60 | 2022-03-31 | |
Alichem | A024003862-1g |
Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate |
1806778-34-6 | 97% | 1g |
$1,629.60 | 2022-03-31 | |
Alichem | A024003862-250mg |
Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate |
1806778-34-6 | 97% | 250mg |
$652.80 | 2022-03-31 |
Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylateに関する追加情報
Methyl 3-(Difluoromethyl)-5-hydroxypyridine-2-carboxylate (CAS No. 1806778-34-6): An Overview
Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate (CAS No. 1806778-34-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique difluoromethyl and hydroxypyridine functionalities, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drugs.
The molecular structure of Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate consists of a pyridine ring substituted with a difluoromethyl group at the 3-position and a hydroxy group at the 5-position, with a methyl ester group at the 2-position. This combination of functional groups imparts unique chemical and biological properties to the compound, making it an attractive candidate for various research applications.
Recent studies have highlighted the potential of Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate in the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent anti-inflammatory and anti-cancer activities. The presence of the difluoromethyl group is particularly noteworthy, as it can enhance the metabolic stability and bioavailability of the compound, crucial factors in drug design.
In addition to its therapeutic potential, Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate has been explored for its use as a building block in synthetic chemistry. The versatility of this compound allows chemists to introduce various functional groups through selective reactions, facilitating the synthesis of complex molecules with diverse biological activities. This makes it an invaluable tool in the discovery and development of new drugs.
The synthesis of Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate typically involves multi-step processes, including the formation of the pyridine ring, introduction of the difluoromethyl group, and subsequent functionalization. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial research.
From a pharmacological perspective, Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate has shown promising results in preclinical studies. Its ability to modulate specific biological pathways makes it a potential candidate for treating various diseases, including inflammatory disorders and certain types of cancer. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacological properties.
In conclusion, Methyl 3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate (CAS No. 1806778-34-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an important molecule for advancing our understanding of disease mechanisms and developing new therapeutic strategies. As research continues to uncover its full potential, this compound is likely to play a pivotal role in future drug discovery efforts.
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